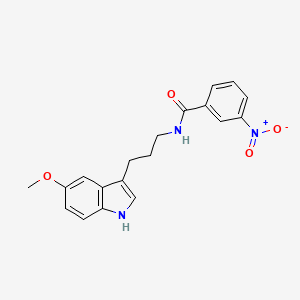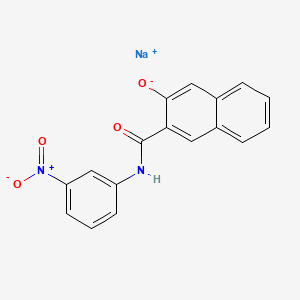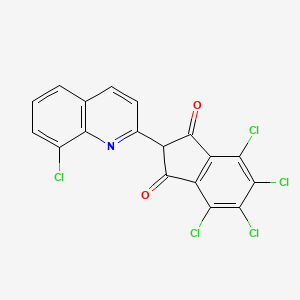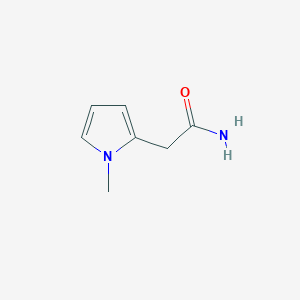![molecular formula C12H14N2O B14467466 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- CAS No. 70381-53-2](/img/structure/B14467466.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4H-Pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyridine with β-ketoesters or β-diketones can lead to the formation of the desired pyrido[1,2-a]pyrimidinone scaffold. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrido[1,2-a]pyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]pyrimidinones, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be compared with other similar compounds in the pyrido[1,2-a]pyrimidinone family, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
70381-53-2 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methyl-3-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-6-10-9(2)13-11-7-4-5-8-14(11)12(10)15/h4-5,7-8H,3,6H2,1-2H3 |
Clave InChI |
MJDZARRCOPBQRL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C=CC=CN2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)


![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)

![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)



